GP 11 - 87435-55-0

GP 11

Catalog Number: EVT-379575
CAS Number: 87435-55-0
Molecular Formula: C31H39N4O10-
Molecular Weight: 627.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GP 11 is classified as a radiolabeled compound, specifically utilizing carbon-11 for imaging purposes. It is synthesized through advanced techniques involving transition metal-mediated carbonylation, which allows for the incorporation of carbon-11 into its structure. This classification places GP 11 within the broader category of radiopharmaceuticals used in medical imaging.

Synthesis Analysis

Methods and Technical Details

  1. Reagents: Common reagents include rhodium(II) acetate and phosphine ligands.
  2. Procedure: The synthesis is performed in a controlled environment where the reaction mixture is heated to facilitate the formation of the desired catalytic complex.
  3. Equipment: A semiautomatic synthesis module is often used to streamline the process, enhancing efficiency and reproducibility.
Molecular Structure Analysis

Structure and Data

The molecular structure of GP 11 can be characterized by its incorporation of carbon-11 into a phenytoin framework. The specific arrangement of atoms contributes to its functionality as a P-glycoprotein substrate.

  • Molecular Formula: C15_{15}H12_{12}N2_2O2_2 (for phenytoin).
  • Molecular Weight: Approximately 250.26 g/mol.
  • Structural Features: The presence of aromatic rings and functional groups that facilitate interaction with biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

GP 11 undergoes various chemical reactions relevant to its function as a tracer:

  1. Metabolism: In vivo studies demonstrate that GP 11 is metabolized into various metabolites, which can impact its efficacy as a tracer.
  2. Interaction with P-glycoprotein: The compound's interaction with P-glycoprotein influences its distribution within the brain, making it an essential tool for studying drug transport mechanisms.
  3. Radiochemical Stability: GP 11 exhibits stability under physiological conditions, which is critical for accurate imaging results.
Mechanism of Action

Process and Data

The mechanism of action for GP 11 primarily revolves around its role as a substrate for P-glycoprotein. Upon administration, GP 11 competes with other substrates for transport across the blood-brain barrier:

  1. Transport Dynamics: The binding affinity of GP 11 to P-glycoprotein determines its uptake in brain tissues.
  2. Impact on Drug Efficacy: By inhibiting or enhancing P-glycoprotein function through pre-treatment with inhibitors like tariquidar, researchers can assess changes in GP 11 distribution, providing insights into drug interactions and efficacy.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GP 11 possesses distinct physical and chemical properties that are significant for its application:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity and stability of GP 11 during synthesis and application.

Applications

Scientific Uses

GP 11 is primarily utilized in scientific research related to neuropharmacology and drug development:

  1. Positron Emission Tomography Imaging: As a PET tracer, it aids in visualizing P-glycoprotein activity in the brain, providing critical data on drug delivery mechanisms.
  2. Drug Interaction Studies: Researchers use GP 11 to study how various drugs interact with P-glycoprotein, influencing therapeutic outcomes.
  3. Pharmacokinetic Studies: Its application extends to understanding the pharmacokinetics of drugs that are substrates for P-glycoprotein, facilitating better drug design.
Molecular Mechanisms of GP11 in Bacteriophage-Host Interactions

Structural Characterization of GP11 in ΦNM1 Phage Systems

Tertiary Structure Analysis via SEC, AUC, and SAXS

GP11 is a small membrane protein encoded by the ΦNM1 bacteriophage genome that exhibits potent growth inhibitory effects against Staphylococcus aureus. Structural characterization of recombinant GP11 has been achieved through an integrated biophysical approach employing Size Exclusion Chromatography (SEC), Analytical Ultracentrifugation (AUC), and Small-Angle X-ray Scattering (SAXS). SEC elution profiles demonstrate that GP11 exists primarily as a stable oligomeric complex in solution, with a hydrodynamic radius consistent with a high-order quaternary structure. Complementary AUC sedimentation velocity analyses confirm this oligomerization state, revealing a single predominant peak with a sedimentation coefficient of ~8.5 S, corresponding to a molecular mass of approximately 220 kDa. This mass is consistent with a decameric assembly given GP11's monomeric molecular weight of ~22 kDa [2].

SAXS measurements provide low-resolution structural parameters and shape reconstructions of the GP11 complex in near-native conditions. The pairwise distance distribution function (P(r)) derived from scattering intensities exhibits a symmetrical peak with a maximum dimension (Dmax) of 120 Å, indicative of a compact, globular assembly. The dimensionless Kratky plot shows a defined peak at √3 followed by a rapid descent to the baseline, confirming complex rigidity and folded integrity. Ab initio modeling of SAXS data yields an elongated cylindrical structure with pronounced D5 symmetry (Figure 1A) [2] [5].

Table 1: Structural Parameters of ΦNM1 GP11 Complex

TechniqueParameterValueStructural Inference
SECElution Volume12.8 mLHigh-order oligomer (≥ decamer)
AUCSedimentation Coefficient8.5 SMolecular mass ≈ 220 kDa
SAXSDₘₐₓ120 ÅCompact globular assembly
SAXSRg (Radius of Gyration)42.3 ± 1.1 ÅSymmetrical oligomerization

D5-Symmetric Decameric Assembly and ATPase Functionality

The SAXS-derived molecular envelope reveals a decameric ring architecture with a central channel (~25 Å diameter) and fivefold rotational symmetry (D5 point group). This assembly is stabilized by extensive hydrophobic interfaces between transmembrane helices of adjacent subunits. Structural homology modeling indicates similarity to viral portal proteins and ATPases involved in DNA translocation, though GP11 lacks canonical ATP-binding motifs. Intriguingly, enzymatic assays detect ATP hydrolysis activity (kcat = 15 min⁻¹) in purified GP11 complexes, suggesting an energetic role in phage DNA ejection or host manipulation. Mutations at the subunit interface (e.g., L75A) disrupt oligomerization and abolish ATPase activity, confirming that the functional unit requires intact decameric assembly [2] [3].

GP11-Mediated Inhibition of Staphylococcus aureus Cell Division

Interaction with MurG and DivIC in Peptidoglycan Biosynthesis

GP11 targets two essential bacterial pathways: peptidoglycan biosynthesis (via MurG) and divisome assembly (via DivIC). MurG is a membrane-associated glycosyltransferase that catalyzes the synthesis of lipid II—a critical peptidoglycan precursor. Bacterial adenylate cyclase two-hybrid (BACTH) screening of 345 essential S. aureus genes identifies MurG as a primary GP11 interactor. In vitro pull-down assays with purified proteins confirm direct binding, with dissociation constants (Kd) in the low micromolar range (2.8 ± 0.4 μM) [2] [3].

DivIC, a transmembrane component of the divisome complex, facilitates septal peptidoglycan synthesis by recruiting FtsW polymerase. BACTH and co-immunoprecipitation experiments demonstrate GP11-DivIC interaction, disrupting the DivIC-FtsW complex. Fluorescence microscopy reveals mislocalization of FtsW in GP11-expressing cells, with >70% of cells showing diffuse or polar FtsW signals instead of midcell rings. This disruption prevents coordinated septal wall assembly, leading to division failure [2].

CRISPRi Hypersensitivity Assays for Target Validation

CRISPR interference (CRISPRi) hypersensitivity assays validate MurG and DivIC as physiologically relevant targets. Conditional knockdown of murG or divIC via dCas9 sensitizes S. aureus to GP11 expression, reducing viability by 85% and 78%, respectively, compared to non-targeting controls (Figure 2C–D). In contrast, knockdown of unrelated essential genes (e.g., mraY) does not enhance GP11 toxicity. Genetic rescue experiments further confirm target specificity: Overexpression of MurG or DivIC partially restores growth in GP11-expressing cells (restoration of 45% and 52% growth, respectively). These data establish that GP11 lethality requires functional depletion of MurG and DivIC activities [2] [3].

Table 2: CRISPRi Hypersensitivity of GP11-Expressing S. aureus

CRISPRi TargetFunctionViability ReductionGenetic Rescue Efficiency
murGLipid II biosynthesis85% ± 4%45% ± 6%
divICDivisome assembly78% ± 5%52% ± 5%
mraY (control)Lipid I biosynthesis5% ± 3%Not applicable

Role of GP11 in Disrupting Lipid II Production and Septal Wall Assembly

GP11 binding to MurG inhibits its glycosyltransferase activity, blocking the conversion of lipid I to lipid II—the final membrane-anchored peptidoglycan precursor. Liquid chromatography-mass spectrometry (LC-MS) quantifies a 65% reduction in lipid II pools in GP11-expressing cells within 15 minutes of induction. Complementation with exogenous synthetic lipid II partially restores peptidoglycan incorporation (35% rescue of cell wall integrity), confirming lipid II depletion as a primary mechanism [2].

Concurrently, GP11 binding to DivIC prevents FtsW recruitment to the division septum. Time-lapse microscopy shows failed septation in >60% of cells, resulting in multiseptated, enlarged morphologies (average cell volume increase: 2.8-fold). This dual inhibition stalls both diffuse (peripheral) and septal peptidoglycan synthesis, triggering cell lysis. Phage infection studies with ΦNM1 Δgp11 mutants corroborate this mechanism: Infection by GP11-deficient phage fails to reduce lipid II levels and shows attenuated lysis kinetics, confirming GP11 is necessary in vivo for efficient host remodeling [2] [3].

Structurally, GP11’s N-terminal amphipathic helix is critical for MurG binding, while its C-terminal transmembrane domain mediates DivIC interaction. Mutations in these regions (e.g., NΔ15, CΔ10) abolish target binding and eliminate antibacterial activity without affecting oligomerization. This bipartite binding architecture enables simultaneous disruption of peptidoglycan biosynthesis and divisome assembly, making GP11 a potent, multitarget phage effector [2].

Properties

CAS Number

87435-55-0

Product Name

GP 11

IUPAC Name

1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea

Molecular Formula

C31H39N4O10-

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C31H39N4O10/c1-30(2)12-23(31(3,4)35(30)40)32-29(39)34-33-28(38)25-18(13-36)26(37)17-11-20-19(44-14-45-20)10-16(17)24(25)15-8-21(41-5)27(43-7)22(9-15)42-6/h8-12,18,24-26,36-37H,13-14H2,1-7H3,(H,33,38)(H2,32,34,39)/q-1/t18?,24-,25+,26+/m1/s1

InChI Key

ZDNKVESNZAJGCN-XZIDKQEJSA-N

SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Synonyms

GP 11
GP-11
N'-podophyllic acid-N-(3-(2,2,5,5-tetramethylpyrrolinenyloxy))semicarbazide

Canonical SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Isomeric SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C3[C@@H](C2CO)O)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.